(2S)-2-(methylamino)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}butan-1-one dihydrochloride
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Overview
Description
(2S)-2-(methylamino)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}butan-1-one dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazolo[1,5-a]pyrazine ring system, which is known for its pharmacological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(methylamino)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}butan-1-one dihydrochloride typically involves multiple steps. One common method includes the cycloaddition of pyridine N-imine with alkynyl compounds, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyrazolo[1,5-a]pyrazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(methylamino)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}butan-1-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(2S)-2-(methylamino)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}butan-1-one dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-(methylamino)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}butan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyridin-3-yl pyridazinones: These compounds share a similar pyrazolo ring system and exhibit pharmacological activity.
Imidazo[1,5-a]pyridine derivatives: Known for their unique chemical structure and versatility.
Uniqueness
(2S)-2-(methylamino)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}butan-1-one dihydrochloride is unique due to its specific substitution pattern and the presence of the pyrazolo[1,5-a]pyrazine ring system
Properties
Molecular Formula |
C11H20Cl2N4O |
---|---|
Molecular Weight |
295.21 g/mol |
IUPAC Name |
(2S)-1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-(methylamino)butan-1-one;dihydrochloride |
InChI |
InChI=1S/C11H18N4O.2ClH/c1-3-10(12-2)11(16)14-6-7-15-9(8-14)4-5-13-15;;/h4-5,10,12H,3,6-8H2,1-2H3;2*1H/t10-;;/m0../s1 |
InChI Key |
KQFJWJSCROUWMV-XRIOVQLTSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)N1CCN2C(=CC=N2)C1)NC.Cl.Cl |
Canonical SMILES |
CCC(C(=O)N1CCN2C(=CC=N2)C1)NC.Cl.Cl |
Origin of Product |
United States |
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